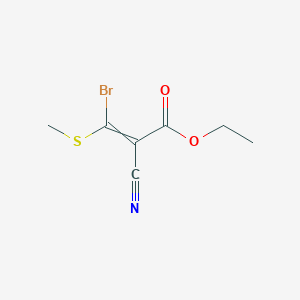- CAS No. 111160-62-4](/img/structure/B14334052.png)
Silane, dimethyl[(2-methyl-2-propenyl)oxy](1,1,2-trimethylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, dimethyl(2-methyl-2-propenyl)oxy- is a complex organosilicon compound It is characterized by the presence of a silane group bonded to various organic moieties, including dimethyl, 2-methyl-2-propenyl, and 1,1,2-trimethylpropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethyl(2-methyl-2-propenyl)oxy- typically involves the reaction of appropriate organosilicon precursors with organic reagents under controlled conditions. One common method involves the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst, such as platinum or rhodium complexes . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Silane, dimethyl(2-methyl-2-propenyl)oxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its organic groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Aplicaciones Científicas De Investigación
Silane, dimethyl(2-methyl-2-propenyl)oxy- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, dimethyl(2-methyl-2-propenyl)oxy- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, enhancing their properties. In biological systems, it can modify biomolecules through covalent bonding, leading to improved stability and functionality .
Comparación Con Compuestos Similares
Similar Compounds
Silane, dimethyl-: A simpler organosilicon compound with fewer organic groups.
Silane, trimethyl-2-propenyl-: Contains a trimethylsilyl group bonded to a propenyl group.
Silane, dimethyldi-2-propenyl-: Features two propenyl groups bonded to a dimethylsilane core.
Uniqueness
Silane, dimethyl(2-methyl-2-propenyl)oxy- is unique due to its complex structure, which imparts distinct chemical properties and reactivity. Its combination of different organic groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Propiedades
Número CAS |
111160-62-4 |
|---|---|
Fórmula molecular |
C12H26OSi |
Peso molecular |
214.42 g/mol |
Nombre IUPAC |
2,3-dimethylbutan-2-yl-dimethyl-(2-methylprop-2-enoxy)silane |
InChI |
InChI=1S/C12H26OSi/c1-10(2)9-13-14(7,8)12(5,6)11(3)4/h11H,1,9H2,2-8H3 |
Clave InChI |
JECVNGZVMLWNTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)[Si](C)(C)OCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
silane](/img/structure/B14333977.png)
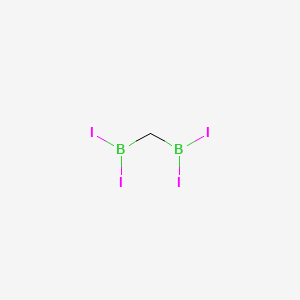
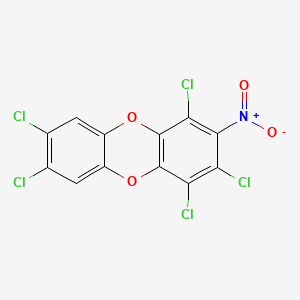
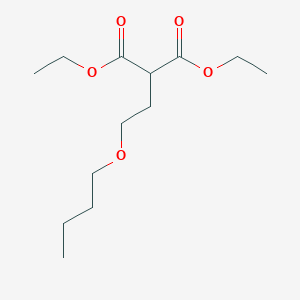
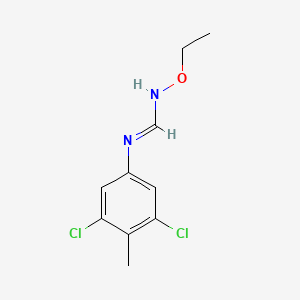
![2-[5-chloro-4-methyl-2-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)sulfamoyl]phenyl]sulfanylacetic acid;2,6-dimethylpiperidine](/img/structure/B14334006.png)
![N~1~,N~1~-Bis[(4-aminophenyl)methyl]benzene-1,4-diamine](/img/structure/B14334017.png)
![3,5-Dichloro-4-[1,2-diamino-2-(2,6-dichloro-4-hydroxyphenyl)ethyl]phenol;platinum(2+);sulfate;dihydrate](/img/structure/B14334035.png)
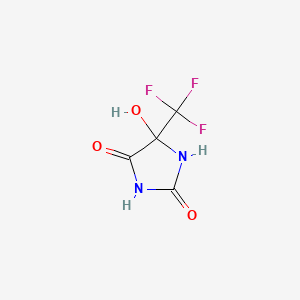
![Pyrido[2,3-d]pyrimidin-4(3H)-one, 5,7-dimethyl-2-(methylthio)-3-phenyl-](/img/structure/B14334042.png)

